molecular formula C22H21Cl5N8 B560650 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride CAS No. 1782235-14-6

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride

Cat. No.: B560650
CAS No.: 1782235-14-6
M. Wt: 574.7 g/mol
InChI Key: DSFVSCNMMZRCIA-UHFFFAOYSA-N
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Description

CHIR 99021 trihydrochloride is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in various cellular processes. This compound has gained significant attention in the fields of molecular biology, regenerative medicine, and stem cell research due to its ability to modulate the Wnt/β-catenin signaling pathway .

Biochemical Analysis

Biochemical Properties

CHIR-99021 trihydrochloride inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM respectively . GSK-3 is responsible for phosphorylating either the serine or threonine residues of its substrates .

Cellular Effects

The effects of CHIR-99021 trihydrochloride on cells are primarily mediated through its inhibition of GSK-3. By inhibiting GSK-3, CHIR-99021 trihydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CHIR-99021 trihydrochloride involves binding to GSK-3 and inhibiting its kinase activity. This can lead to changes in gene expression and other downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR 99021 trihydrochloride involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of CHIR 99021 trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

CHIR 99021 trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHIR 99021 trihydrochloride stands out due to its high selectivity for GSK-3 over other kinases, making it a valuable tool for studying specific signaling pathways. Its ability to promote the self-renewal and pluripotency of stem cells has made it a preferred choice in regenerative medicine and stem cell research .

Properties

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFVSCNMMZRCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl5N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782235-14-6
Record name Laduviglusib trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782235146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LADUVIGLUSIB TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMF6N91874
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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